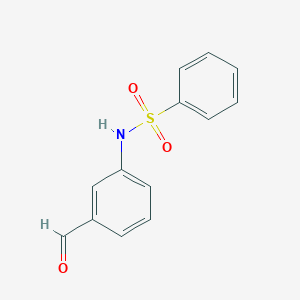

N-(3-formilfenil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hidrocloruro de ATC 0175: es un antagonista selectivo, no peptídico del receptor 1 de la hormona concentradora de melanina (MCH1). Se ha demostrado que produce efectos ansiolíticos y antidepresivos en estudios con animales sin causar efectos secundarios sedantes o atáxicos .

Aplicaciones Científicas De Investigación

El hidrocloruro de ATC 0175 se utiliza principalmente en la investigación científica para estudiar sus efectos en el receptor 1 de la hormona concentradora de melanina. Se ha demostrado que produce efectos ansiolíticos y antidepresivos en modelos animales, lo que lo convierte en un compuesto valioso para estudiar la depresión y los trastornos de ansiedad .

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de ATC 0175 implica sus efectos antagonistas en el receptor 1 de la hormona concentradora de melanina (MCH1). Al unirse a este receptor, el compuesto inhibe su actividad, lo que lleva a efectos ansiolíticos y antidepresivos. También exhibe afinidad por los receptores 5-HT2B y 5-HT1A, lo que puede contribuir a su perfil farmacológico general .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis del hidrocloruro de ATC 0175 implica la preparación de N-[cis-4-([4-(dimetilamino)quinazolin-2-il]amino)ciclohexil]-3,4-difluorobenzamida. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores específicos para facilitar la formación del compuesto deseado .

Métodos de producción industrial: : Los métodos de producción industrial del hidrocloruro de ATC 0175 no están ampliamente documentados. el compuesto se sintetiza en laboratorios de investigación para estudios científicos, y el proceso involucra técnicas estándar de síntesis orgánica .

Análisis De Reacciones Químicas

Tipos de reacciones: : El hidrocloruro de ATC 0175 experimenta varias reacciones químicas, incluidas reacciones de sustitución. Es un potente antagonista del receptor 1 de la hormona concentradora de melanina y exhibe una alta afinidad por los receptores 5-HT2B y 5-HT1A .

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en la síntesis y reacciones del hidrocloruro de ATC 0175 incluyen solventes orgánicos, catalizadores y reactivos específicos que facilitan la formación del compuesto .

Productos principales formados: : El producto principal formado a partir de la síntesis del hidrocloruro de ATC 0175 es el propio compuesto, que se utiliza en la investigación científica por sus propiedades ansiolíticas y antidepresivas .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares al hidrocloruro de ATC 0175 incluyen otros antagonistas del receptor de la hormona concentradora de melanina como ATC 0065 y otros derivados de quinazolina .

Singularidad: : El hidrocloruro de ATC 0175 es único debido a su alta selectividad y potencia como antagonista del receptor 1 de la hormona concentradora de melanina. También exhibe efectos ansiolíticos y antidepresivos sin causar efectos secundarios sedantes o atáxicos, lo que lo convierte en un compuesto valioso para la investigación científica .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

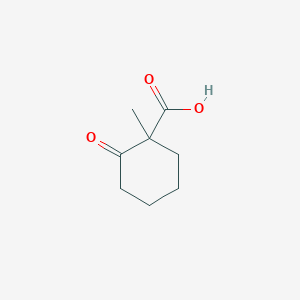

IUPAC Name |

N-(3-formylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPRCCUVAUTHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383413 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151721-35-6 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

![[S-(E)]-7-Heneicosen-10-ol](/img/structure/B129218.png)

![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B129221.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)